N-(2,6-dimethylpyridin-3-yl)-5-(methylsulfamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Description
N-(2,6-Dimethylpyridin-3-yl)-5-(methylsulfamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with methyl groups, a sulfamoyl group, and an isoquinoline moiety, making it a unique candidate for further research and development.
Properties
IUPAC Name |
N-(2,6-dimethylpyridin-3-yl)-5-(methylsulfamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-7-8-16(13(2)20-12)21-18(23)22-10-9-15-14(11-22)5-4-6-17(15)26(24,25)19-3/h4-8,19H,9-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNODFOYDQFUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)N2CCC3=C(C2)C=CC=C3S(=O)(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and isoquinoline cores. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in a specific manner, providing insights into molecular interactions.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of pain management and inflammation.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials, leading to new applications in various sectors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyridine and isoquinoline rings can bind to enzymes or receptors, modulating their activity. The sulfamoyl group may play a role in enhancing the compound's binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors involved in signal transduction, affecting cellular responses.
Comparison with Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline core but may have different substituents.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Sulfamoyl-containing compounds: These compounds feature sulfamoyl groups and may have different core structures.
Uniqueness: N-(2,6-Dimethylpyridin-3-yl)-5-(methylsulfamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, potentially leading to novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
